molecular formula C5H10N2O2 B2390735 (2S,4R)-4-hydroxypyrrolidine-2-carboxamide CAS No. 61703-38-6

(2S,4R)-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B2390735
CAS No.: 61703-38-6
M. Wt: 130.147
InChI Key: OJSXAYGYRGXDSQ-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-hydroxypyrrolidine-2-carboxamide is a chiral compound that belongs to the class of hydroxylated pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity and yield . Another method involves the use of N-heterocyclic carbene (NHC) catalysts for enantioselective reactions, which can activate heteroatoms and facilitate the formation of chiral carbon-heteroatom bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxypyrrolidine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions to achieve the desired transformation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of protein engineering, the compound can stabilize protein structures by inducing favorable conformational changes . This stabilization is achieved through the pre-organization of the pyrrolidine ring, which enhances the overall stability of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-fluoroproline
  • (2S,4S)-4-fluoroproline
  • (2S,4R)-4-methylproline

Uniqueness

(2S,4R)-4-hydroxypyrrolidine-2-carboxamide is unique due to its hydroxyl group at the 4-position, which imparts distinct chemical and biological properties compared to its fluorinated or methylated analogs. This hydroxyl group allows for specific interactions and reactions that are not possible with other similar compounds, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSXAYGYRGXDSQ-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.